5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide
Description
5-Chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further linked to a methyl group attached to a 1,2,4-oxadiazole ring substituted at the 3-position with an oxan-4-yl (tetrahydropyran-4-yl) moiety. This structural combination integrates a thiophene backbone—known for electronic and bioactive properties—with an oxadiazole ring, which enhances metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
5-chloro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c14-10-2-1-9(21-10)13(18)15-7-11-16-12(17-20-11)8-3-5-19-6-4-8/h1-2,8H,3-7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOUBQJRVXEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the tetrahydro-2H-pyran moiety: This step involves the protection of a hydroxyl group followed by cyclization.
Coupling with the thiophene ring: The final step involves coupling the oxadiazole intermediate with a thiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The chloro group on the thiophene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an ion channel inhibitor, particularly targeting T-type calcium channels, which are implicated in neurological disorders.
Biological Studies: The compound’s ability to modulate ion channels makes it a valuable tool in studying cellular excitability and signaling pathways.
Industrial Applications: Its unique structure may find applications in the development of new materials or as a building block in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily by inhibiting T-type calcium channels. These channels play a crucial role in regulating neuronal excitability and are involved in various physiological processes. By blocking these channels, the compound can modulate neuronal activity, potentially offering therapeutic benefits in conditions like chronic pain and epilepsy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Oxadiazole Hybrids
Compound A : 2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole
- Structure : Features dual oxadiazole rings linked to a thiophene core, with chlorophenyl and dibutoxy substituents.
- Comparison : The absence of a carboxamide group and tetrahydropyran substitution distinguishes it from the target compound. The dibutoxy groups enhance lipophilicity, whereas the oxan-4-yl in the target compound balances hydrophilicity .
Compound B : 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide
Thiophene-Carboxamide Derivatives
Compound C : N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide
- Structure : Thiadiazole ring with a thioxo group and phenylcarboxamide.
- Activity : Demonstrated 50–70% inhibition in bioassays at 50 µg/mL, attributed to the thiadiazole-thiophene framework .
- Comparison : Replacement of sulfur in thiadiazole (Compound C) with oxygen in oxadiazole (target compound) may enhance oxidative stability and hydrogen-bonding capacity .
Compound D : 5-(2-Chloro-N-Phenylacetamido)-3-(2-Chloroacetamido)-4-Cyano-N-Methyl-Thiophene-2-Carboxamide
- Structure: Thiophene with chloroacetamido and cyano substituents.
- Synthesis: Derived from chloroacetyl chloride and aminothiophene precursors .
Triazepine and Thiazolyl Derivatives
Compound E : 6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide
- Structure : Fused triazepine-thiophene system with methoxyphenyl and carboxamide groups.
- Properties : Melting point 160–162°C; IR and NMR data confirm NH, C=O, and C=N functionalities .
- Comparison : The triazepine ring introduces rigidity and planar geometry, contrasting with the flexible oxan-4-yl substituent in the target compound .
Research Implications and Gaps
- Bioactivity : While inhibition data exist for analogs (e.g., Compound C), the target compound’s biological profile remains uncharacterized.
- Electronic Properties : The oxadiazole-oxan-4-yl combination warrants computational studies to assess conformational preferences and electronic interactions.
Biological Activity
5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a synthetic compound that combines a thiophene moiety with an oxadiazole ring and a tetrahydro-pyran derivative. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anticoagulant properties.
Chemical Structure and Properties
The compound's chemical formula is , and it features a chloro group, a carboxamide functional group, and a heterocyclic oxadiazole structure. The unique arrangement of these groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 303.78 g/mol |
| IUPAC Name | 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
| CAS Number | 2034562-13-3 |
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related oxadiazole derivatives can inhibit the growth of colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells through mechanisms involving the inhibition of topoisomerase I activity .
In a study focused on structure-activity relationships (SAR), certain oxadiazole derivatives demonstrated cytotoxicity with IC50 values ranging from 10 to 30 µM against selected tumor cell lines. The presence of electron-withdrawing groups like chlorine was identified as crucial for enhancing anticancer efficacy .
Anticoagulant Activity
The compound has also been studied for its anticoagulant properties. It is reported to inhibit Factor Xa (FXa), which plays a vital role in the coagulation cascade. By preventing FXa activity, the compound can potentially reduce thrombus formation, making it a candidate for further development in anticoagulant therapies.
The mechanism by which 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide exerts its biological effects may involve:
- Inhibition of Topoisomerase I : This enzyme is crucial for DNA replication and repair; inhibition leads to increased DNA damage and apoptosis in cancer cells.
- FXa Inhibition : Blocking this enzyme disrupts the coagulation pathway, preventing clot formation.
Case Studies
-
Study on Antiproliferative Effects :
- A library of oxadiazole derivatives was synthesized, including variations of the target compound.
- MTT assays revealed significant cytotoxicity against HCT-116 and HeLa cell lines.
- The most potent derivatives exhibited IC50 values as low as 10 µM.
-
Anticoagulant Activity Assessment :
- In vitro assays demonstrated that the compound effectively inhibited FXa with an IC50 value indicating strong anticoagulant potential.
- Further studies are needed to evaluate its efficacy in vivo.
Q & A
Q. What are the key synthetic routes for 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Chlorination of thiophene-2-carboxylic acid using reagents like SOCl₂ to yield 5-chlorothiophene-2-carboxylic acid .
- Step 2: Formation of the oxadiazole ring via cyclization of a thioamide intermediate under reflux with reagents such as POCl₃ .
- Step 3: Coupling the oxadiazole moiety to the thiophene-carboxamide core using a methylene linker. Reaction conditions (e.g., DMF as solvent, 60–80°C) and catalysts (e.g., DCC) are critical for yield optimization .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures is employed to isolate the final product .
Q. Which spectroscopic techniques are essential for structural confirmation?
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial Activity: Disk diffusion assays against S. aureus and E. coli using concentrations of 10–100 µg/mL .
- Anti-inflammatory Potential: COX-2 inhibition assays with IC₅₀ calculations via ELISA .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies (e.g., varying IC₅₀ values in anticancer assays) may arise from:
- Assay Conditions: Differences in cell line viability protocols (e.g., serum concentration, incubation time) .
- Structural Analogues: Compare activity of derivatives (e.g., replacement of oxan-4-yl with morpholine) to identify critical pharmacophores .
- Solubility Factors: Use DMSO or PEG-400 as co-solvents to ensure consistent compound dispersion .
Q. What strategies optimize reaction yields during oxadiazole ring formation?
Q. How is structure-activity relationship (SAR) analyzed for this compound?
- Substituent Variation: Replace oxan-4-yl with pyran or piperazine rings to assess impact on antimicrobial potency .
- Linker Modification: Test methylene vs. ethylene linkers to evaluate steric effects on target binding .
- Quantitative SAR (QSAR): Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like COX-2 or topoisomerase II .
Q. What mechanistic studies elucidate its anticancer activity?
- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) to confirm caspase-3/7 activation .
- Target Identification: Competitive binding assays with radiolabeled inhibitors (e.g., ³H-paclitaxel for tubulin binding) .
- Transcriptomic Analysis: RNA sequencing of treated cells to identify dysregulated pathways (e.g., p53 or MAPK) .
Q. How are stability and degradation profiles assessed under physiological conditions?
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24 hr, followed by HPLC quantification .
- Metabolic Stability: Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated metabolites .
- Photodegradation: Expose to UV light (254 nm) and monitor degradation via TLC .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies for in vivo models?
- Dose Range: 10–100 mg/kg (oral or i.p.) in murine models, based on prior in vitro IC₅₀ values .
- Endpoint Metrics: Tumor volume reduction (xenograft models) or cytokine levels (e.g., IL-6 in inflammation models) .
- Pharmacokinetics: Collect plasma at 0.5, 2, 6, 12 hr post-dose for AUC and Cₘₐₓ calculations .
Q. What computational methods predict solubility and logP?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
